molecular formula C8H13NO3 B14275091 2,2-Dimethyl-6-nitrocyclohexan-1-one CAS No. 168848-30-4

2,2-Dimethyl-6-nitrocyclohexan-1-one

Cat. No.: B14275091
CAS No.: 168848-30-4
M. Wt: 171.19 g/mol
InChI Key: NCBVNLVKDLQZGI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-nitrocyclohexan-1-one is an organic compound belonging to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-6-nitrocyclohexan-1-one typically involves the nitration of 2,2-dimethylcyclohexanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-6-nitrocyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products:

    Oxidation: Nitro ketones or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted cyclohexanones depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-6-nitrocyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-nitrocyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclohexanone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

    2,2-Dimethylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrocyclohexanone: Lacks the methyl groups, affecting its steric and electronic properties.

    2,6-Dimethylcyclohexanone: Similar structure but without the nitro group, leading to different reactivity and applications.

Uniqueness: 2,2-Dimethyl-6-nitrocyclohexan-1-one is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

168848-30-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2,2-dimethyl-6-nitrocyclohexan-1-one

InChI

InChI=1S/C8H13NO3/c1-8(2)5-3-4-6(7(8)10)9(11)12/h6H,3-5H2,1-2H3

InChI Key

NCBVNLVKDLQZGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)[N+](=O)[O-])C

Origin of Product

United States

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